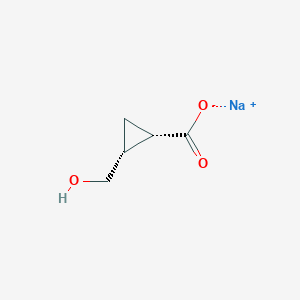![molecular formula C9H12N4OS B2756148 2-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 955368-93-1](/img/structure/B2756148.png)
2-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, commonly known as IMTP, is a heterocyclic organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. IMTP has been found to be a useful building block for a variety of compounds, and its structure has been studied extensively. IMTP is also a key intermediate in the synthesis of a variety of biologically active compounds.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives : A study by Petrie et al. (1985) detailed the synthesis of several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and tested their biological activity against viruses and tumor cells. Notably, guanosine analogues showed significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).
Novel Pyrazolopyrimidines as Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidine derivatives and evaluated their anticancer (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. The study highlighted the potential of these compounds as therapeutic agents (Rahmouni et al., 2016).
Discovery of Medicinally Important Pyrazoles : Thangarasu et al. (2019) discussed the synthesis of novel pyrazole derivatives and their evaluation for antioxidant, anti-breast cancer, and anti-inflammatory properties. Some compounds exhibited significant anti-inflammatory properties, indicating their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Antimicrobial Applications
Antimicrobial Additive for Surface Coating : El-Wahab et al. (2015) developed heterocyclic compounds containing pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. These compounds exhibited a very good antimicrobial effect, demonstrating their potential as antimicrobial additives (El‐Wahab et al., 2015).
Synthesis and Evaluation of Pyrazolopyrimidin Analogues : Harden et al. (1991) synthesized a series of pyrazolopyrimidin analogues and tested their A1 adenosine receptor affinity. The study contributes to understanding the potential of these compounds in modulating receptor activities, which could have implications for developing new therapeutic agents (Harden et al., 1991).
properties
IUPAC Name |
6-methylsulfanyl-2-propan-2-yl-1H-pyrazolo[3,4-d]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-5(2)13-8(14)6-4-10-9(15-3)11-7(6)12-13/h4-5H,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDYRENQELLJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CN=C(N=C2N1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


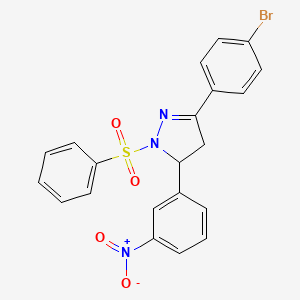
![(1,5-Dimethylpyrazol-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2756069.png)


![[2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate](/img/structure/B2756074.png)
![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)
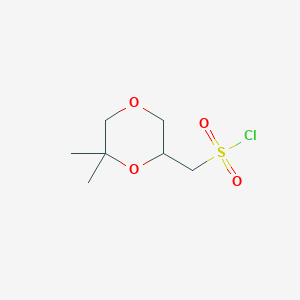
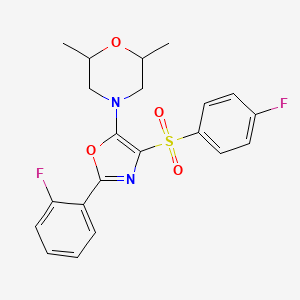

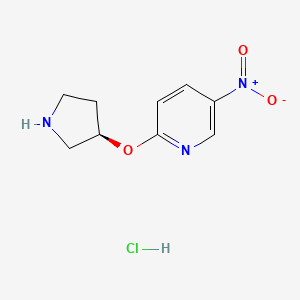
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2756085.png)

